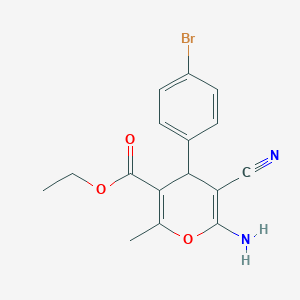![molecular formula C17H21N3O5 B5037930 isopropyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5037930.png)
isopropyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Pyrimidine derivatives are a significant class of organic compounds with a variety of applications in pharmaceutical and chemical research.
Synthesis Analysis
- Synthesis of similar compounds often involves Biginelli three-component cyclocondensation reactions or other multistep synthesis processes, employing catalysts like SiCl4 for good yield (Mohan et al., 2014).
Molecular Structure Analysis
- The molecular structure of pyrimidine derivatives can be complex, with specific functional groups influencing their properties. X-ray analysis and NMR spectroscopy are commonly used for structural elucidation (Silaichev et al., 2009).
Chemical Reactions and Properties
- Pyrimidine derivatives can participate in various chemical reactions, including nucleophilic addition, condensation, and cyclization, leading to the formation of diverse compounds (Chang et al., 2003).
Physical Properties Analysis
- The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular structure and substituent groups (Trilleras et al., 2009).
Chemical Properties Analysis
- Chemical properties like reactivity, stability, and functional group behavior are influenced by the pyrimidine core and the nature of substituents. Studies often involve exploring these properties in the context of potential applications in medicinal chemistry (Brown & Lee, 1970).
Safety and Hazards
Propiedades
IUPAC Name |
propan-2-yl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-9(2)25-16(22)14-10(3)19-17(23)20-15(14)11-4-6-12(7-5-11)24-8-13(18)21/h4-7,9,15H,8H2,1-3H3,(H2,18,21)(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMNDAZOUPGKHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OCC(=O)N)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5037855.png)
![N-[3-(3-methoxyphenoxy)propyl]-1-butanamine](/img/structure/B5037862.png)

![1-acetyl-N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5037876.png)
![3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanol](/img/structure/B5037878.png)
![(2E)-N-ethyl-3-(2-furyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5037883.png)
![N-(3,4-dichlorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5037897.png)
![N-[3-(4-morpholinyl)propyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5037903.png)
![2-methyl-1-(2-oxo-2-phenylethyl)-5-[2-(phenylthio)ethyl]pyridinium bromide](/img/structure/B5037910.png)
![7-(1-azepanylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5037927.png)
![[1-(1,4-dithiepan-6-yl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5037933.png)
![N-{2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,1-dimethyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5037951.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-cyclohexyl-1,3-oxazole-4-carboxamide](/img/structure/B5037954.png)
![2-[(4-bromobenzyl)thio]-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5037962.png)